molecular formula C8H7BrF2O B1445458 1-Bromo-4-(difluoromethoxy)-2-methylbenzene CAS No. 1021172-76-8

1-Bromo-4-(difluoromethoxy)-2-methylbenzene

Cat. No. B1445458
CAS RN: 1021172-76-8
M. Wt: 237.04 g/mol
InChI Key: GXUXVIMMCHNFNW-UHFFFAOYSA-N
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Description

“1-Bromo-4-(difluoromethoxy)-2-methylbenzene” is an organic compound with the molecular formula C7H5BrF2O . It is a liquid in physical form .


Molecular Structure Analysis

The InChI code for “1-Bromo-4-(difluoromethoxy)-2-methylbenzene” is 1S/C8H7BrF2O2/c1-12-7-4-5(13-8(10)11)2-3-6(7)9/h2-4,8H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-Bromo-4-(difluoromethoxy)-2-methylbenzene” is a liquid . The molecular weight of the compound is 253.04 .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

  • A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a related compound, highlights the challenges and solutions in synthesizing halogenated aromatic compounds, which could be relevant to the synthesis and applications of 1-Bromo-4-(difluoromethoxy)-2-methylbenzene. This method addresses issues like cost and toxicity associated with palladium usage and the handling of toxic gases, which may also apply to the synthesis and handling of 1-Bromo-4-(difluoromethoxy)-2-methylbenzene (Qiu et al., 2009).

Environmental Impact and Toxicology

  • Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) shed light on the environmental and health effects of brominated compounds, which could be extrapolated to understand the environmental behavior and potential toxicological impacts of 1-Bromo-4-(difluoromethoxy)-2-methylbenzene. The literature suggests that brominated compounds share similar toxicity profiles with their chlorinated homologs, indicating a need for careful handling and assessment of environmental risks (Birnbaum et al., 2003).

Flame Retardants and Formation of Brominated Dioxins

  • Research into novel brominated flame retardants reviews their occurrence in various environments, including their toxic effects and presence in indoor air, dust, and consumer goods. This information is crucial for understanding the potential uses of brominated compounds like 1-Bromo-4-(difluoromethoxy)-2-methylbenzene in flame retardants and the environmental precautions needed to mitigate their impact (Zuiderveen et al., 2020).

Analytical and Environmental Chemistry

  • The review on the occurrence, fate, and behavior of parabens in aquatic environments provides insights into the analytical methods and environmental behavior of organic compounds in water. This could inform the analytical detection and environmental assessment strategies for compounds like 1-Bromo-4-(difluoromethoxy)-2-methylbenzene, considering their potential bioaccumulation and environmental persistence (Haman et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, “4-(Difluoromethoxy)bromobenzene”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUXVIMMCHNFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(difluoromethoxy)-2-methylbenzene

CAS RN

1021172-76-8
Record name 1-bromo-4-(difluoromethoxy)-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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